Tetraethylammonium fluoride dihydrate

Description

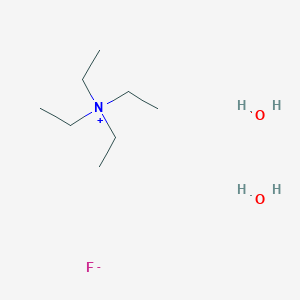

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylazanium;fluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTKQUHFGZFPPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-01-3, 98330-04-2 | |

| Record name | Tetraethylammonium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium fluoride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Tetraethylammonium Fluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and physicochemical properties of tetraethylammonium fluoride dihydrate ((C₂H₅)₄NF·2H₂O). This document details established synthetic methodologies, presents key quantitative data in a comparative format, and outlines important safety and handling considerations.

Introduction

Tetraethylammonium fluoride (TEAF) is a quaternary ammonium salt that serves as a versatile and efficient source of fluoride ions in organic synthesis. It is particularly valuable as a reagent for fluorination reactions and as a phase-transfer catalyst.[1] Its hydrated form, this compound, is a common commercially available starting material. The reactivity of the fluoride ion is often dependent on its hydration state, with the anhydrous form exhibiting significantly higher nucleophilicity. This guide will cover the primary methods for the synthesis of the dihydrate and briefly touch upon the preparation of the anhydrous form.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its characterization and safe handling in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀NF·2H₂O | [2] |

| Molecular Weight | 185.28 g/mol | [2] |

| CAS Number | 665-46-3 | [2] |

| Appearance | White to off-white or pale yellow powder/crystals | [1][3] |

| Melting Point | 355 °C (decomposes) | [1] |

| Purity (Assay) | ≥ 97% or ≥ 98% (typical) | [1][3] |

| Water Content | ≤ 30% (Karl Fischer) | [3] |

| ¹H NMR | Data available, see PubChem CID 16211652 | [4] |

| ¹³C NMR | Data available, see PubChem CID 16211652 | [4] |

| ¹⁹F NMR | Spectra of TEAF in ethanoic acid have been studied. | [5] |

| FTIR | Spectra available, see PubChem CID 16211652 (KBr and ATR) | [4] |

Synthesis Methodologies

There are three primary routes for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Neutralization of Tetraethylammonium Hydroxide

This method involves the direct neutralization of an aqueous solution of tetraethylammonium hydroxide with hydrofluoric acid.

Reaction: (C₂H₅)₄NOH (aq) + HF (aq) → (C₂H₅)₄NF (aq) + H₂O

Experimental Protocol:

-

An aqueous solution of tetraethylammonium hydroxide is cooled in an ice bath.

-

A stoichiometric amount of hydrofluoric acid (typically 48% aqueous solution) is added dropwise with constant stirring. Caution: Hydrofluoric acid is extremely corrosive and toxic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

The reaction mixture is stirred for a specified period at a controlled temperature.

-

The water is removed under reduced pressure to yield the crude tetraethylammonium fluoride hydrate.

-

The product is then purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Anion Exchange from Tetraethylammonium Halides

This is a common and versatile method that involves the metathesis reaction between a tetraethylammonium halide (typically bromide or iodide) and a fluoride salt.

Reaction: (C₂H₅)₄NBr (aq) + AgF (aq) → (C₂H₅)₄NF (aq) + AgBr (s)

Experimental Protocol:

-

Tetraethylammonium bromide is dissolved in water.

-

A stoichiometric aqueous solution of silver(I) fluoride is added to the tetraethylammonium bromide solution.

-

A precipitate of silver bromide will form immediately.

-

The reaction mixture is stirred to ensure complete reaction.

-

The silver bromide precipitate is removed by filtration.

-

The filtrate, containing aqueous tetraethylammonium fluoride, is collected.

-

The water is removed under reduced pressure, and the resulting solid is recrystallized to yield this compound.

Reaction: (C₂H₅)₄NBr (aq) + KF (aq) → (C₂H₅)₄NF (aq) + KBr (aq)

This method relies on the differential solubility of the products to isolate the desired tetraethylammonium fluoride. A patent for the synthesis of tetrabutylammonium fluoride trihydrate describes a similar procedure which can be adapted.[6]

Experimental Protocol:

-

Tetraethylammonium bromide and an excess of potassium fluoride are dissolved in water.

-

The solution is cooled to a low temperature (e.g., 1-10 °C) to induce crystallization of the tetraethylammonium fluoride hydrate.[6]

-

The crystallized product is collected by filtration.

-

The solid is washed with a small amount of cold deionized water.

-

The product is dried under vacuum to obtain this compound.[6]

Ion-Exchange Resin Method

This method utilizes an anion-exchange resin to replace the halide anion of a tetraethylammonium salt with a fluoride ion.

Experimental Protocol:

-

A strong base anion-exchange resin is packed into a column and washed thoroughly with deionized water.

-

The resin is converted to the fluoride form by passing a solution of a fluoride salt (e.g., sodium fluoride or potassium fluoride) through the column.

-

The column is then washed with deionized water to remove excess fluoride salt.

-

An aqueous solution of tetraethylammonium bromide (or another halide salt) is passed through the fluoride-form resin.

-

The eluate containing tetraethylammonium fluoride is collected.

-

The concentration of the product in the eluate can be determined by titration.

-

The water is removed under reduced pressure, and the product is purified by recrystallization.

Preparation of Anhydrous Tetraethylammonium Fluoride

For many synthetic applications, particularly in non-polar aprotic solvents, the anhydrous form of tetraethylammonium fluoride is required. The dihydrate can be dehydrated, but care must be taken to avoid decomposition.

Dehydration Protocol:

-

This compound is placed in a suitable flask.

-

The solid is heated under high vacuum at a controlled temperature. The temperature must be carefully controlled to be high enough to remove water but low enough to prevent Hofmann elimination, a common decomposition pathway for quaternary ammonium salts.[7]

-

Alternatively, azeotropic distillation with a suitable solvent like toluene can be employed to remove water.

Comparative Summary of Synthesis Methods

| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Purity |

| Neutralization | Tetraethylammonium hydroxide, Hydrofluoric acid | Direct route, potentially high purity | Use of highly hazardous HF, requires careful handling | High |

| Anion Exchange (AgF) | Tetraethylammonium bromide, Silver(I) fluoride | High yield, clean reaction with insoluble byproduct | High cost of silver fluoride | High |

| Anion Exchange (KF) | Tetraethylammonium bromide, Potassium fluoride | Cost-effective, readily available starting materials | Separation from byproduct can be challenging | Moderate to High |

| Ion-Exchange Resin | Tetraethylammonium bromide, Fluoride salt, Resin | Avoids metal impurities, can be adapted for flow | Can be time-consuming, requires resin regeneration | High |

Visualized Workflows

Synthesis Pathways of this compound

Caption: Synthesis Pathways for this compound.

General Workflow for Dehydrationdot

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. B23173.14 [thermofisher.com]

- 4. Tetraethylammonium fluoride hydrate | C8H22FNO | CID 16211652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance studies of tetraethylammonium fluoride in glacial ethanoic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Characterization of Tetraethylammonium Fluoride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of tetraethylammonium fluoride dihydrate (Et₄NF·2H₂O). It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental methodologies, and insights into its properties and potential biological interactions.

Core Properties and Specifications

This compound is a quaternary ammonium salt that exists as a white to light yellow crystalline solid. It is recognized for its role as a phase transfer catalyst and a source of fluoride ions in organic synthesis, which is particularly relevant in the creation of fluorinated compounds for pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 665-46-3 | [1][2] |

| Molecular Formula | C₈H₂₄FNO₂ | [1][2] |

| Molecular Weight | 185.28 g/mol | [1][2] |

| Appearance | Light yellow to brown solid; White crystalline powder | [1] |

| Melting Point | 210.0 - 220.0 °C | [1] |

| Purity (Assay) | ≥99.0% | [1] |

| Moisture Content | ≤27% | [1] |

Spectroscopic and Crystallographic Characterization

The structural identity and purity of this compound are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the organic cation's structure.

Table 2: Expected NMR Spectroscopic Data (¹H, ¹³C, ¹⁹F NMR)

| Nucleus | Solvent | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | D₂O | ~3.2 | Quartet |

| ~1.2 | Triplet | ||

| ¹³C | D₂O | ~52 | - |

| ~7 | - | ||

| ¹⁹F | D₂O | ~-123 | Singlet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify functional groups and the presence of water of hydration.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 | O-H stretch (water of hydration) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1650-1600 | H-O-H bend (water of hydration) |

| 1480-1440 | C-H bend (CH₂ and CH₃) |

Single-Crystal X-ray Diffraction

In this structure, the tetraethylammonium cations are disordered, and the fluoride anions are linked to water molecules through hydrogen bonds. The analysis of this related compound underscores the complexity of the hydrated forms of tetraethylammonium fluoride.

Table 4: Crystallographic Data for a Tetraethylammonium Fluoride Hydrate

| Parameter | 4(C₂H₅)₄NF·11H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.345(3) |

| b (Å) | 12.011(2) |

| c (Å) | 12.235(2) |

| Volume (ų) | 2843.4 |

| Z | 4 |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and dehydration process of hydrated salts. For this compound, TGA would be expected to show a weight loss corresponding to the two water molecules, followed by decomposition at higher temperatures. DSC would reveal the enthalpy changes associated with dehydration and decomposition. While specific thermograms for the dihydrate are not publicly available, analysis of the analogous tetramethylammonium fluoride tetrahydrate shows an immediate weight loss upon heating, indicating the loss of water, followed by decomposition.

Experimental Protocols

Detailed experimental protocols are essential for reproducible characterization.

Synthesis and Purification Workflow

A general method for the synthesis of quaternary ammonium fluorides involves an anion exchange reaction. The following workflow outlines a typical procedure.

References

An In-depth Technical Guide to the Crystal Structure of Tetraethylammonium Fluoride Hydrates

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed examination of the crystal structure of tetraethylammonium fluoride hydrates. Due to the limited availability of specific crystallographic data for the dihydrate form in publicly accessible literature, this document focuses on the well-characterized tetraethylammonium fluoride-water (4/11) clathrate hydrate, with the formula 4(C₂H₅)₄N⁺F⁻·11H₂O. The principles of hydration, hydrogen bonding, and structural determination detailed herein provide a crucial framework for understanding the broader class of tetraethylammonium fluoride hydrates.

Introduction

Tetraethylammonium fluoride (TEAF) and its hydrates are quaternary ammonium salts that serve as important reagents in organic synthesis, acting as a source of "naked" fluoride ions for fluorination reactions and as phase-transfer catalysts.[1] The hydration state of TEAF significantly influences its physical and chemical properties. While various hydrates are known to exist, including penta-, tri-, di-, and monohydrates, detailed single-crystal X-ray diffraction data is not available for all forms.[2] This guide delves into the intricate crystal structure of a known tetraethylammonium fluoride hydrate, providing insights into its molecular architecture and the non-covalent interactions that govern its solid-state form.

Molecular and Crystal Structure

The molecular structure of tetraethylammonium fluoride hydrate consists of a tetraethylammonium cation [(C₂H₅)₄N]⁺ and a fluoride anion (F⁻), with water molecules integrated into the crystal lattice.[2] The tetraethylammonium cation possesses a central nitrogen atom covalently bonded to four ethyl groups in a tetrahedral geometry.[2] The fluoride anion, being small and highly electronegative, plays a pivotal role in organizing the water molecules through extensive hydrogen bonding.

A detailed crystallographic study of a closely related hydrate, 4(C₂H₅)₄N⁺F⁻·11H₂O, reveals a complex and ordered structure.[2] This compound crystallizes in the orthorhombic space group Pna2₁, forming a clathrate hydrate.[2] The fundamental feature of this structure is an intricate three-dimensional hydrogen-bonded framework of water molecules and fluoride ions.

The fluoride ions and water molecules form infinite chains of edge-sharing (H₂O)₄F⁻ tetrahedra that extend parallel to the a-axis.[2] These chains are further interconnected by bridging water molecules, creating a robust network. The tetraethylammonium cations are not directly involved in this primary hydrogen-bonding network but are situated in voids within two open channel systems that run along the b and c directions.[2]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for the 4(C₂H₅)₄N⁺F⁻·11H₂O hydrate, as determined by single-crystal X-ray diffraction at 22°C.[2]

| Parameter | Value |

| Formula | 4(C₂H₅)₄N⁺F⁻·11H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.130(3) |

| b (Å) | 16.949(7) |

| c (Å) | 17.493(7) |

| Z (formula units/cell) | 4 |

| Final R Factor | 0.091 for 2278 observed reflections |

Experimental Protocols

The methodologies employed in the characterization of the 4(C₂H₅)₄N⁺F⁻·11H₂O crystal structure are detailed below.

4.1. Crystallization

Colorless crystals of the 4(C₂H₅)₄N⁺F⁻·11H₂O hydrate were obtained from a commercially sourced tetraethylammonium fluoride (labeled as a dihydrate).[2] The procedure involved the slow evaporation of a saturated aqueous solution of the salt in a desiccator containing Drierite.[2]

4.2. X-ray Diffraction Analysis

A suitable single crystal with approximate dimensions of 0.4 x 0.4 x 0.4 mm was selected from the mother liquor.[2] To prevent dehydration and degradation, the crystal was quickly coated with petroleum jelly and sealed within a 0.5 mm Lindemann glass capillary.[2]

The measurement of crystal data and reflection intensities was performed on a Nicolet R3m diffractometer using MoKα radiation.[2] The data collection and processing followed standard procedures for single-crystal X-ray diffraction.

Structural Relationships and Visualization

The intricate network of hydrogen bonds forms the backbone of the tetraethylammonium fluoride hydrate crystal structure. The following diagrams illustrate the key interactions and the overall workflow for structural determination.

Caption: Hydrogen-bonding network in the 4(C₂H₅)₄N⁺F⁻·11H₂O crystal.

Caption: Experimental workflow for crystal structure determination.

Conclusion

The crystal structure of tetraethylammonium fluoride hydrates is characterized by a sophisticated, three-dimensional hydrogen-bonded network of fluoride ions and water molecules, which encapsulates the tetraethylammonium cations. The detailed analysis of the 4(C₂H₅)₄N⁺F⁻·11H₂O clathrate hydrate provides a foundational understanding of the structural chemistry of this class of compounds. For researchers and professionals in drug development and materials science, a thorough comprehension of these crystal structures is essential for predicting and controlling the properties and reactivity of these versatile fluoride sources. Further research to elucidate the specific crystal structures of other hydrates, such as the dihydrate, would be of significant value to the scientific community.

References

An In-depth Technical Guide on the Solubility of Tetraethylammonium Fluoride Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of tetraethylammonium fluoride dihydrate (Et₄NF·2H₂O) in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information, general solubility trends of related compounds, and standardized experimental protocols for determining solubility.

Introduction

Tetraethylammonium fluoride (Et₄NF) and its hydrated forms are quaternary ammonium salts with significant applications in organic synthesis, catalysis, and as a source of "naked" fluoride ions.[1] Understanding the solubility of its dihydrate form in various organic solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purifications, and formulations. While Et₄NF·2H₂O is known to be soluble in polar solvents like water and alcohols, its behavior in other common organic solvents is less quantitatively documented.[2][3][4]

Qualitative Solubility Data

| Compound | Solvent | Solubility | Remarks |

| This compound (Et₄NF·2H₂O) | Water | Soluble | [3][4] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | [2][5] | |

| General Organic Solvents | Generally Soluble | [3] | |

| Anhydrous Tetramethylammonium Fluoride (TMAF) | DMF | Soluble (forms intimate ion pairs) | Highly soluble, but ions are not fully dissociated.[6] |

| DMSO | Soluble (forms intimate ion pairs) | More stable in DMSO than DMF at elevated temperatures.[6] | |

| Polar Protic Solvents (e.g., water, methanol) | Highly Soluble | Strong hydrogen bonding with the fluoride anion facilitates dissolution.[6] | |

| Anhydrous Tetrabutylammonium Fluoride (TBAF) | THF | Soluble | Used as a reagent in THF for various reactions.[6] |

| Acetonitrile (MeCN) | Soluble | [6] | |

| DMSO | Soluble | [6] |

Note: The presence of two water molecules of hydration in this compound is expected to influence its solubility profile compared to the anhydrous form. The hydrate's ability to form hydrogen bonds may enhance its solubility in protic solvents and polar aprotic solvents capable of hydrogen bond acceptance.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (Et₄NF·2H₂O)

-

High-purity organic solvent (e.g., acetonitrile, THF, DMSO, DMF)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Inert atmosphere glove box (recommended due to the hygroscopic nature of Et₄NF·2H₂O)

Procedure:

-

Sample Preparation:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial.

-

The vial is placed in a temperature-controlled shaker or water bath set to the desired temperature.

-

-

Equilibration:

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

The vial is removed from the shaker/water bath and allowed to stand at the same temperature for a short period to allow undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, the sample is centrifuged at a controlled temperature.

-

-

Sample Extraction:

-

A known volume of the clear supernatant is carefully withdrawn using a pre-warmed pipette to prevent precipitation upon cooling.

-

The extracted supernatant is immediately passed through a syringe filter to remove any remaining solid particulates.

-

-

Quantification:

-

The filtered, saturated solution is transferred to a pre-weighed vial.

-

The solvent is evaporated under reduced pressure or in a drying oven at a temperature that does not decompose the solute.

-

The vial containing the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the vial.

-

-

Calculation of Solubility:

-

Solubility is calculated and expressed in appropriate units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While specific quantitative solubility data for this compound in acetonitrile, THF, DMSO, and DMF remains elusive in the current scientific literature, qualitative evidence and the behavior of analogous compounds suggest good solubility in polar organic solvents. The provided general experimental protocol offers a robust method for researchers to determine this data in their own laboratories. Such data is critical for the optimization of synthetic procedures and the development of new applications for this versatile fluoride source. Further research to quantify the solubility of this compound in a range of organic solvents under various temperature conditions is highly encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 98330-04-2: Tetraethylammonium fluoride hydrate [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. TETRAETHYLAMMONIUM FLUORIDE HYDRATE CAS#: 98330-04-2 [m.chemicalbook.com]

- 5. US3277118A - Quaternary ammonium fluorides - Google Patents [patents.google.com]

- 6. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Tetraethylammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (TEA), the active component of tetraethylammonium fluoride dihydrate, is a quaternary ammonium cation that has been instrumental in the foundational understanding of neurophysiology and pharmacology. While this compound is principally utilized as a reagent in chemical synthesis, the tetraethylammonium ion itself exhibits significant biological activity. Its primary mechanism of action is the non-selective blockade of potassium (K⁺) channels, a property that has rendered it an invaluable tool in the study of ion channel function and the autonomic nervous system. This document provides a detailed overview of the molecular mechanisms underlying the biological effects of the tetraethylammonium cation, with a focus on its interaction with ion channels.

Core Mechanism of Action: Potassium Channel Blockade

The principal biological effect of the tetraethylammonium (TEA) cation is the blockade of potassium channels.[1][2][3] This action is crucial in cellular electrophysiology, as K⁺ channels are vital for setting the resting membrane potential, controlling heart rate, and modulating neuronal firing patterns.[4] TEA was one of the first ganglionic blocking drugs to be used clinically and continues to be a cornerstone pharmacological research agent for isolating and studying ion channel activity.[2][3]

Molecular Interaction with K⁺ Channels

TEA blocks the ion conduction pathway of K⁺ channels.[4] It is thought to act as a potassium analog, physically occluding the pore and preventing the flux of K⁺ ions.[4] The blockade is voltage-dependent and can occur from both the intracellular and extracellular sides of the membrane, depending on the specific channel subtype.[4]

The structural basis for this blockade has been elucidated through crystallographic studies of prokaryotic potassium channels (KcsA) in complex with TEA analogs. These studies reveal that TEA binds at two main sites, altering the ion occupancy within the channel's selectivity filter, which is the narrowest part of the pore responsible for selecting K⁺ ions over other ions.[4] This interaction destabilizes the ion coordination within the filter, leading to the blockade of ion conduction.[4]

Types of Potassium Channels Blocked

TEA is known to be a non-selective blocker of several types of potassium channels, including:

-

Voltage-gated potassium (Kv) channels: These channels are fundamental for the repolarization phase of the action potential in neurons.[1] By blocking these channels, TEA prolongs the duration of the action potential.

-

Calcium-activated potassium (KCa) channels: TEA also inhibits these channels, which are involved in regulating neuronal excitability and smooth muscle tone.[2]

-

Inward-rectifier potassium (Kir) channels: Although generally less sensitive to extracellular TEA, some Kir channels can be blocked from the intracellular side.

The following diagram illustrates the primary mechanism of TEA action on a voltage-gated potassium channel.

References

physical and chemical properties of tetraethylammonium fluoride dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride dihydrate ((C₂H₅)₄NF·2H₂O) is a quaternary ammonium salt that serves as a versatile and efficient reagent in a multitude of chemical transformations. Its utility as a source of "naked" fluoride ions, a phase-transfer catalyst, and a deprotection agent makes it a valuable tool in organic synthesis, materials science, and drug development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and synthesis, and a summary of its key applications.

Physical Properties

This compound is a white to off-white or pale cream crystalline solid.[1][2][3] It is known to be hygroscopic and should be handled and stored under anhydrous conditions to prevent the absorption of atmospheric moisture.[2][4][5]

Tabulated Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀NF·2H₂O | N/A |

| Molecular Weight | 185.28 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Melting Point | 120-121 °C / 210-220 °C (Decomposition) | [6] |

| Solubility | Soluble in water and polar organic solvents | [7] |

| Hygroscopicity | Hygroscopic | [2][4][5] |

Note on Melting Point: There is a notable discrepancy in the reported melting point of tetraethylammonium fluoride hydrate in various sources. Some commercial suppliers report a high value of 355 °C, which is likely the decomposition temperature.[8] Another source provides a more plausible range of 210.0-220.0 °C for the dihydrate, also likely a decomposition temperature.[6] A melting point of 170 °C with decomposition is reported for the related compound, tetramethylammonium fluoride.[9][10] Given the hydrated nature of the compound, a lower melting/decomposition temperature is expected. Further experimental verification is recommended.

Solubility Profile

Crystal Structure

While a specific crystal structure for the dihydrate is not available, a study on a higher hydrate, 4(C₂H₅)₄N⁺F⁻·11H₂O, revealed a complex clathrate structure.[1] This structure features a three-dimensional hydrogen-bonded network of water molecules and fluoride ions, with the tetraethylammonium cations occupying channels within this framework.[1] This suggests that the water molecules in the dihydrate are likely integral to the crystal lattice, forming strong hydrogen bonds with the fluoride anion. For comparison, tetramethylammonium fluoride tetrahydrate forms a tetragonal crystal structure with a hydrogen-bonded ionic/water framework.[2][11]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the properties of the fluoride anion. As a "naked" fluoride source, it is a potent nucleophile and a strong base.

Thermal Stability and Decomposition

This compound is expected to decompose upon heating, as indicated by the wide and varied range of reported melting points.[6] When heated to decomposition, it is reported to emit hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[12]

Reactivity as a Nucleophilic Fluorinating Agent

Tetraalkylammonium fluorides are widely used as reagents for nucleophilic fluorination reactions.[13] The tetraethylammonium cation is relatively inert, allowing the fluoride anion to participate in substitution reactions with a variety of electrophiles. These reactions are often carried out in polar aprofotic solvents where the fluoride ion is highly reactive.

-

General Reaction Scheme: R-X + (C₂H₅)₄N⁺F⁻ → R-F + (C₂H₅)₄N⁺X⁻ (where R = alkyl, aryl; X = leaving group, e.g., Cl, Br, I, OTs, OTf)

Utility as a Phase-Transfer Catalyst

Tetraethylammonium fluoride can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase).[14] The lipophilic tetraethylammonium cation can transport the fluoride anion (or other anions) from the aqueous phase into the organic phase, where it can react with an organic substrate.

Application in Deprotection Chemistry

A significant application of tetraethylammonium fluoride is in the cleavage of silicon-carbon and silicon-oxygen bonds. It is particularly effective as a reagent for the deprotection of silyl ethers, a common protecting group for alcohols in organic synthesis.[15]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of tetraethylammonium fluoride involves the reaction of tetraethylammonium hydroxide with hydrofluoric acid, or a salt metathesis reaction between a tetraethylammonium salt (e.g., bromide or chloride) and a fluoride source like potassium fluoride.[7][16][17]

Protocol: Synthesis via Salt Metathesis

-

Reaction Setup: In a polyethylene or Teflon beaker, dissolve tetraethylammonium bromide in a minimal amount of methanol.

-

Addition of Fluoride Source: In a separate polyethylene beaker, dissolve a stoichiometric equivalent of potassium fluoride in methanol. Gentle heating may be required to achieve complete dissolution.

-

Reaction: Slowly add the potassium fluoride solution to the stirred tetraethylammonium bromide solution at room temperature. A precipitate of potassium bromide will form.

-

Stirring: Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure complete precipitation.

-

Filtration: Filter the mixture through a polyethylene funnel to remove the precipitated potassium bromide.

-

Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure.

-

Crystallization: Dissolve the resulting residue in a minimal amount of a suitable solvent mixture (e.g., isopropanol/water) and allow it to crystallize. The dihydrate can be obtained by controlling the water content of the crystallization medium.

-

Isolation and Drying: Collect the crystals by filtration and dry them under vacuum at a mild temperature (e.g., 40-50 °C) to obtain this compound.

Characterization Methods

Melting Point Determination:

Due to its hygroscopic nature, the melting point should be determined using a sealed capillary.

-

Sample Preparation: Finely grind the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

-

Sealing the Capillary: If the sample is highly hygroscopic, quickly seal the open end of the capillary tube using a flame.

-

Measurement: Use a standard melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy. Record the temperature range from the first appearance of liquid to the complete melting of the solid.

Thermal Stability Analysis (TGA/DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise information on the thermal stability and decomposition profile.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum or platinum TGA/DSC pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The TGA curve will show mass loss as a function of temperature, indicating the loss of water of hydration and subsequent decomposition.

-

DSC Analysis: Heat the sample under similar conditions as the TGA analysis. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Fluorinated Pharmaceuticals: The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Tetraethylammonium fluoride serves as a manageable and effective source of fluoride for the synthesis of these fluorinated molecules.[18]

-

Complex Molecule Synthesis: In multi-step syntheses, the use of silyl protecting groups is common. Tetraethylammonium fluoride provides a mild and selective method for the deprotection of these groups, often without affecting other sensitive functionalities in the molecule.

-

Catalysis in API Synthesis: As a phase-transfer catalyst, it can improve reaction rates and yields in the synthesis of pharmaceutical intermediates, potentially leading to more efficient and cost-effective manufacturing processes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[19]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a multifaceted reagent with significant applications in both academic research and industrial chemical synthesis. Its role as a fluoride source, catalyst, and deprotecting agent underscores its importance in the development of new pharmaceuticals and advanced materials. A thorough understanding of its physical and chemical properties, as provided in this guide, is essential for its safe and effective utilization. Further research to quantify its solubility and fully characterize its thermal behavior would be beneficial for expanding its applications.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. sacheminc.com [sacheminc.com]

- 5. TETRAETHYLAMMONIUM FLUORIDE HYDRATE CAS#: 98330-04-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [guidechem.com]

- 10. Tetramethylammonium fluoride 0.97 TMAF [sigmaaldrich.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. fishersci.com [fishersci.com]

- 13. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 14. nbinno.com [nbinno.com]

- 15. Tetraethylammonium fluoride 98 98330-04-2 [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. US20180050980A1 - Method for preparing tetramethylammonium fluoride - Google Patents [patents.google.com]

- 18. innospk.com [innospk.com]

- 19. echemi.com [echemi.com]

A Comprehensive Technical Guide to Tetraethylammonium Fluoride Dihydrate (CAS: 665-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride dihydrate (TEAF dihydrate), with the CAS number 665-46-3, is a quaternary ammonium salt that serves as a versatile and highly effective reagent in modern organic synthesis. Its utility is most pronounced as a phase-transfer catalyst and as a potent source of nucleophilic fluoride for fluorination and desilylation reactions. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of TEAF dihydrate, with a focus on experimental protocols and mechanistic insights relevant to researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] As a quaternary ammonium salt, it exhibits good solubility in a range of organic solvents, a critical feature for its application in various reaction media. The presence of water of hydration can influence its reactivity and hygroscopicity, making proper handling and storage crucial.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 665-46-3 | [2] |

| Molecular Formula | C₈H₂₀NF·2H₂O | [3] |

| Molecular Weight | 185.28 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | ~80 °C (decomposes) | [4] |

| Synonyms | N,N,N-Triethylethanaminium fluoride dihydrate, TEAF dihydrate | [2] |

Table 2: Spectral Data Overview

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet). | [5] |

| ¹⁹F NMR | A single resonance characteristic of the fluoride anion. The chemical shift can be solvent-dependent. | [6] |

| IR Spectroscopy | Characteristic peaks for C-H, C-N, and O-H (from water of hydration) stretching and bending vibrations. | [5] |

Synthesis

The synthesis of tetraethylammonium fluoride typically involves the reaction of a tetraethylammonium salt, such as tetraethylammonium bromide, with a fluoride source. A general laboratory-scale preparation can be adapted from methods used for similar quaternary ammonium fluorides.

Experimental Protocol: Synthesis of Tetraethylammonium Fluoride

This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetraethylammonium bromide in a suitable alcohol solvent, such as methanol or ethanol.

-

Fluoride Source Addition: Add a stoichiometric equivalent of a fluoride salt, for example, silver fluoride (AgF) or potassium fluoride (KF). The choice of fluoride source will depend on solubility and reactivity considerations.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the corresponding bromide salt (e.g., AgBr or KBr).

-

Isolation: Once the reaction is complete, the precipitated bromide salt is removed by filtration.

-

Solvent Removal and Hydration: The solvent is removed from the filtrate under reduced pressure. To obtain the dihydrate, the resulting anhydrous or partially hydrated salt can be exposed to a humid atmosphere or recrystallized from a water-miscible solvent mixture until the desired hydration level is achieved, which can be confirmed by analytical methods such as Karl Fischer titration.

Key Applications in Research and Drug Development

Phase-Transfer Catalysis

As a quaternary ammonium salt, TEAF dihydrate is an effective phase-transfer catalyst (PTC). It facilitates the transfer of the fluoride anion from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. This is particularly valuable in reactions involving water-insoluble organic substrates and water-soluble nucleophiles.

Caption: Mechanism of Phase-Transfer Catalysis with Tetraethylammonium Fluoride.

Nucleophilic Aromatic Substitution (SNAr) for Fluorination

The introduction of fluorine atoms into aromatic systems is a critical strategy in drug design to modulate the metabolic stability, bioavailability, and binding affinity of drug candidates. TEAF dihydrate serves as an excellent source of "naked" fluoride ions for SNAr reactions, particularly with electron-deficient aromatic rings.

-

Anhydrous Conditions: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide or nitroarene substrate (1.0 equiv).

-

Reagent Addition: Add anhydrous tetraethylammonium fluoride (1.5-2.0 equiv) and a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: The dihydrate may need to be rigorously dried for optimal reactivity in some SNAr reactions.[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 80-140 °C) for a specified time (e.g., 3-24 hours).[8]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic compound.

Caption: General Mechanism of SNAr Fluorination.

Cleavage of Silyl Ethers (Desilylation)

Silyl ethers are common protecting groups for alcohols in multi-step organic synthesis. TEAF dihydrate provides a source of fluoride ions to efficiently and selectively cleave silicon-oxygen bonds under mild conditions.

-

Reaction Setup: Dissolve the silyl-protected alcohol in a suitable solvent, such as tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of this compound (typically 1.2-3.0 equivalents per silyl group) in the same solvent to the reaction mixture at room temperature.[9]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Once the starting material is consumed, the reaction mixture can be worked up. A common issue is the removal of the resulting tetraalkylammonium salts. An effective work-up involves the addition of a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate, followed by filtration and evaporation of the solvent.[10][11]

-

Purification: The crude product can be further purified by column chromatography if necessary.

Caption: Experimental Workflow for a Typical Desilylation Reaction.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin and serious eye irritation and may cause respiratory irritation.[12]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Handling Recommendations:

-

Use only in a well-ventilated area.[12]

-

Avoid breathing dust.[12]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

Wash hands thoroughly after handling.[12]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in drug discovery and development. Its efficacy as a phase-transfer catalyst and as a nucleophilic fluoride source for SNAr and desilylation reactions makes it an important tool for synthetic chemists. Proper understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. 四乙基氟化铵 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetraethylammonium fluoride hydrate | C8H22FNO | CID 16211652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance studies of tetraethylammonium fluoride in glacial ethanoic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Stability and Handling of Tetraethylammonium Fluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and handling of tetraethylammonium fluoride dihydrate (TEAF·2H₂O), a versatile quaternary ammonium salt utilized in a range of scientific applications. This document synthesizes critical information on its physical and chemical properties, stability profile, and safe handling procedures to ensure its effective and safe use in research and development.

Core Properties and Specifications

This compound is a white to off-white or pale yellow crystalline solid.[1] It is recognized for its role as a fluoride ion source and phase-transfer catalyst in organic synthesis.[2][3] Key specifications for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 98330-04-2 | [1] |

| Molecular Formula | C₈H₂₀FN · 2H₂O | [4] |

| Molecular Weight | 185.28 g/mol (dihydrate) | [4] |

| Appearance | White to off-white or pale yellow powder/crystals | [1][5] |

| Melting Point | 210.0°C to 220.0°C | [4] |

| Assay | ≥ 98% (by titration) | [5] |

| Water Content (Karl Fischer) | ≤ 28% | [1] |

Stability Profile

The stability of this compound is influenced by several factors, primarily temperature and moisture. Understanding these factors is crucial for maintaining the integrity of the compound.

Thermal Stability

Hygroscopicity

The compound is notably hygroscopic, readily absorbing moisture from the atmosphere.[6] This property necessitates storage in a dry, inert environment to prevent degradation and changes in its physical state.[7] Quantitative data on the rate of moisture absorption at various humidity levels is not extensively documented in the public domain. However, its hygroscopic nature is a critical handling consideration.

Incompatibilities

This compound is incompatible with strong oxidizing agents.[6] Contact with such materials should be avoided to prevent vigorous reactions.

Handling and Storage

Proper handling and storage procedures are essential to ensure the stability and safety of this compound. The following diagram illustrates the key logical relationships in its handling and storage.

Experimental Protocols

While specific, validated stability-indicating assay methods for this compound are not widely published, general methods for the analysis of quaternary ammonium salts can be adapted.

Assay Determination by Titration

A common method for determining the purity of quaternary ammonium salts is through titration.

Principle: This method is based on the reaction of the quaternary ammonium cation with a standard anionic surfactant in a two-phase system.

Apparatus:

-

Burette

-

Beakers

-

Magnetic stirrer

Reagents:

-

Standardized solution of sodium tetraphenylborate or other suitable titrant.

-

Indicator solution (e.g., bromophenol blue).

-

Chloroform or other suitable organic solvent.

Procedure (General):

-

Accurately weigh a sample of this compound and dissolve it in distilled water.

-

Add the indicator solution and the organic solvent to the sample solution.

-

Titrate with the standardized titrant solution while stirring vigorously.

-

The endpoint is indicated by a color change in the organic layer.

-

Calculate the percentage purity based on the volume of titrant used.

Water Content Determination by Karl Fischer Titration

Principle: The Karl Fischer titration is a standard method for determining the water content of a substance. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

Apparatus:

-

Karl Fischer titrator (coulometric or volumetric).

Reagents:

-

Karl Fischer reagent (commercially available).

-

Anhydrous methanol or other suitable solvent.

Procedure (General):

-

Standardize the Karl Fischer reagent with a known amount of water or a water standard.

-

Accurately weigh a sample of this compound and introduce it into the titration vessel containing the anhydrous solvent.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

The water content is calculated based on the amount of reagent consumed.

Safety Precautions

This compound presents several health hazards. Adherence to safety protocols is mandatory.

-

Eye Contact: Causes serious eye irritation.[6] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: May cause skin irritation.[6] Wash off with soap and water.

-

Inhalation: May cause respiratory tract irritation.[6] Move the person to fresh air.

-

Ingestion: Harmful if swallowed. Do not induce vomiting. Seek medical attention.

Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Conclusion

This compound is a valuable reagent with a defined set of physical and chemical properties. Its stability is primarily compromised by moisture and high temperatures. By adhering to the handling, storage, and safety guidelines outlined in this document, researchers can ensure the integrity of the compound and a safe laboratory environment. Further studies to quantify its thermal decomposition pathway and hygroscopicity would be beneficial for the scientific community.

References

- 1. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]

- 2. Synthesis, Characterization, and Reactivity of Thermally Stable Anhydrous Quaternary Ammonium Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. innospk.com [innospk.com]

- 5. EGUsphere - A Novel Methodology for Assessing the Hygroscopicity of Aerosol Filter Samples [egusphere.copernicus.org]

- 6. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Hygroscopic Nature of Tetraethylammonium Fluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride dihydrate (Et₄NF·2H₂O) is a quaternary ammonium salt utilized in various chemical syntheses. Its pronounced hygroscopic nature presents significant challenges in handling, storage, and application, particularly in moisture-sensitive environments such as pharmaceutical development. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, including its tendency to absorb atmospheric moisture. Detailed experimental protocols for characterizing this behavior using Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration are presented. Furthermore, this guide includes illustrative data on moisture uptake and visual representations of the underlying processes to aid researchers in understanding and mitigating the challenges associated with the hygroscopicity of this compound.

Introduction

Tetraethylammonium fluoride is a source of fluoride ions and finds application as a catalyst and reagent in organic synthesis. It is commonly available as a hydrate, with the dihydrate being a frequently encountered form. A critical physicochemical property of this compound is its hygroscopicity, defined as its ability to attract and hold water molecules from the surrounding environment. This inherent property can significantly impact the material's physical and chemical stability, affecting its handling, weighing, and reactivity. In the context of drug development, where precise control over the physical form and water content of active pharmaceutical ingredients (APIs) and excipients is paramount, a thorough understanding of hygroscopicity is essential.

This guide aims to provide a detailed technical overview of the hygroscopic nature of this compound. It will cover the theoretical basis of its interaction with atmospheric moisture, present illustrative quantitative data on water uptake, and provide detailed experimental protocols for its characterization.

Physicochemical Properties and Hygroscopic Nature

This compound is a white to off-white crystalline solid. Its ionic nature, consisting of the tetraethylammonium cation ([N(C₂H₅)₄]⁺) and the fluoride anion (F⁻), is the primary driver of its interaction with polar water molecules. The fluoride ion, in particular, is a strong hydrogen bond acceptor, readily interacting with atmospheric water.

The hygroscopic behavior of a solid can be categorized as follows:

-

Hygroscopic: The material absorbs moisture from the air without forming a liquid solution.

-

Very Hygroscopic: The material absorbs a significant amount of moisture from the air.

-

Deliquescent: The material absorbs enough moisture from the air to dissolve and form a liquid solution.[1][2]

Tetraethylammonium fluoride hydrate is known to be markedly hygroscopic.[3] Upon exposure to ambient air, the dihydrate can absorb additional water molecules, potentially leading to the formation of higher hydrates or, at sufficiently high relative humidity (RH), deliquescence. The critical relative humidity (CRH) is the specific RH at which a crystalline solid begins to absorb a significant amount of moisture and deliquesce.[1] For highly hygroscopic or deliquescent salts, this value can be quite low. The rate and extent of water uptake are influenced by several factors, including:

-

Ambient relative humidity

-

Temperature

-

Airflow

-

Particle size and surface area of the solid

Due to this pronounced hygroscopicity, it is imperative to store and handle this compound under controlled atmospheric conditions, preferably in a desiccator or a glove box with a dry, inert atmosphere.

Quantitative Analysis of Water Uptake

Table 1: Hypothetical Dynamic Vapor Sorption Data for this compound at 25°C

| Relative Humidity (%) | Water Uptake (Sorption, % w/w) | Water Uptake (Desorption, % w/w) |

| 0 | 0.00 | 2.50 |

| 10 | 0.50 | 2.75 |

| 20 | 1.00 | 3.00 |

| 30 | 1.75 | 3.50 |

| 40 | 2.50 | 4.25 |

| 50 | 3.50 | 5.50 |

| 60 | 5.00 | 7.50 |

| 70 | 8.00 | 10.00 |

| 80 | 15.00 | 18.00 |

| 90 | 25.00 | 25.00 |

Note: This data is illustrative and intended to represent the expected hygroscopic behavior. Actual experimental results may vary.

Experimental Protocols for Hygroscopicity Characterization

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[4][5][6] This method is ideal for determining moisture sorption-desorption isotherms, identifying critical relative humidity for phase transitions (e.g., deliquescence), and studying the kinetics of water uptake.[4]

Protocol for DVS Analysis of this compound:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a DVS sample pan.

-

Handle the sample quickly in a low-humidity environment (e.g., a glove box) to minimize exposure to ambient moisture before the start of the experiment.

-

-

Instrument Setup:

-

Set the instrument temperature to 25°C.

-

Use dry nitrogen as the carrier gas at a flow rate of 200 sccm.

-

-

Drying Stage:

-

Dry the sample in the DVS instrument at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner. A typical profile would be increments of 10% RH from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded ( dm/dt ≤ 0.002%/min for a defined period, e.g., 10 minutes).

-

-

Desorption Phase:

-

Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH.

-

Allow the sample to equilibrate at each step as in the sorption phase.

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

-

The hysteresis between the sorption and desorption curves can provide insights into the nature of the water interaction with the solid.

-

Identify the critical relative humidity (CRH) if deliquescence is observed (characterized by a sharp and significant increase in mass).

-

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[7][8] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[7] This technique is particularly useful for determining the absolute water content of the dihydrate as supplied and for monitoring changes in water content after exposure to various humidity conditions.

Protocol for Volumetric Karl Fischer Titration of this compound:

-

Reagent and Instrument Preparation:

-

Use a calibrated Karl Fischer titrator.

-

Fill the titration vessel with a suitable KF solvent (e.g., anhydrous methanol).

-

Titrate the solvent with the KF reagent to a stable endpoint to remove any residual water. This is the "pre-titration" or "conditioning" step.

-

-

Sample Preparation:

-

In a controlled low-humidity environment, accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) into a gas-tight syringe or a sample boat.

-

-

Titration:

-

Quickly and carefully introduce the weighed sample into the conditioned titration vessel.

-

Ensure the sample dissolves completely in the solvent. Gentle stirring will facilitate dissolution.

-

Start the titration. The KF reagent is added automatically until all the water from the sample has reacted, and the endpoint is detected potentiometrically.

-

-

Calculation:

-

The instrument software will calculate the water content based on the volume of KF reagent consumed and the predetermined titer of the reagent.

-

The water content is typically expressed as a percentage by weight (% w/w).

-

-

Titer Determination:

-

The titer of the Karl Fischer reagent (mg H₂O / mL reagent) should be determined regularly using a certified water standard or a known hydrate such as sodium tartrate dihydrate.

-

Visualizing Hygroscopic Behavior and Experimental Workflow

Signaling Pathway of Hygroscopic Interaction

The following diagram illustrates the interaction of this compound with atmospheric moisture, leading to hydration and potential deliquescence.

Experimental Workflow for Hygroscopicity Assessment

This diagram outlines the logical flow of experiments to characterize the hygroscopic nature of a compound like this compound.

Conclusion

The pronounced hygroscopic nature of this compound is a critical parameter that requires careful consideration by researchers, scientists, and drug development professionals. Uncontrolled exposure to atmospheric moisture can lead to changes in its physical form, water content, and ultimately, its chemical reactivity and stability. The experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration detailed in this guide provide robust methods for quantifying the hygroscopic behavior of this compound. The illustrative data and workflow diagrams serve as practical tools for understanding and investigating the moisture-sensitive properties of this compound, enabling better control over its handling, storage, and application in research and development.

References

- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. mt.com [mt.com]

- 4. skpharmteco.com [skpharmteco.com]

- 5. Organic deliquescence: organic vapor-induced dissolution of molecular salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 8. cscscientific.com [cscscientific.com]

Methodological & Application

Application Notes and Protocols: Tetraethylammonium Fluoride Dihydrate as a Fluoride Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium fluoride dihydrate (TEAF dihydrate) is a quaternary ammonium salt that serves as a versatile and efficient source of fluoride ions for a variety of chemical transformations.[1][2] Its solubility in organic solvents, coupled with the nucleophilicity of the fluoride ion, makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] These application notes provide an overview of the key applications of TEAF dihydrate, complete with detailed experimental protocols and comparative data.

Key applications of this compound include:

-

Nucleophilic Fluorination: Introducing fluorine atoms into organic molecules, a common strategy in drug design to enhance metabolic stability and bioavailability.[2]

-

Desilylation: Acting as a reagent for the cleavage of silicon-carbon bonds, most notably in the deprotection of silyl ethers.

-

Phase Transfer Catalysis: Facilitating reactions between reactants in immiscible phases, thereby increasing reaction rates and efficiency.[1][3]

-

PET Radiolabeling: Serving as a source of [¹⁸F]fluoride for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[4]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 98330-04-2 (hydrate); 665-46-3 (dihydrate) | [2][3] |

| Molecular Formula | C₈H₂₀FN · 2H₂O | [3] |

| Molecular Weight | 185.28 g/mol | [3] |

| Appearance | White to off-white or pale cream crystalline powder | [1][5] |

| Melting Point | 210-220 °C (decomposes) | [3] |

| Solubility | Soluble in water and polar organic solvents | [6][7] |

Application 1: Nucleophilic Aromatic Fluorination

Experimental Protocol: Synthesis of a 4-Fluorothiazole Derivative (using TMAF)

This protocol describes the large-scale synthesis of a 4-fluorothiazole, a key intermediate for an active pharmaceutical ingredient, using anhydrous tetramethylammonium fluoride (TMAF) generated from its hydrate.

Reaction Scheme:

Materials:

-

4-Chlorothiazole derivative

-

Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)

-

Isopropyl alcohol (IPA)

-

Dimethylformamide (DMF)

Procedure:

-

Drying of TMAF: Commercially available TMAF·4H₂O is rigorously dried by azeotropic distillation with isopropyl alcohol and then dimethylformamide at elevated temperatures to yield anhydrous TMAF with <0.2 wt % water.

-

Reaction Setup: A solution of the 4-chlorothiazole derivative in DMF is prepared in a suitable reaction vessel.

-

Fluorination: The anhydrous TMAF solution is added to the solution of the 4-chlorothiazole derivative.

-

Reaction Conditions: The reaction mixture is heated to 95-100 °C. The progress of the reaction is monitored by HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to an appropriate work-up procedure, which may include aqueous extraction and purification by chromatography to afford the desired 4-fluorothiazole product.

Quantitative Data: SₙAr Fluorination of Chlorothiazoles with TMAF

| Entry | Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 4-Chlorothiazole-A | CsF | DMF | 130-135 | 48 | >50 |

| 2 | 4-Chlorothiazole-A | TMAF (anhydrous) | DMF | 100 | - | High |

| 3 | 4-Chlorothiazole-B | TMAF (anhydrous) | DMSO | 100 | - | Low |

This data is adapted from a study using TMAF and is presented to illustrate the reaction conditions and outcomes.

Application 2: Deprotection of Silyl Ethers

Quaternary ammonium fluorides like TEAF dihydrate are widely used for the removal of silyl ether protecting groups from hydroxyl functionalities. The high affinity of the fluoride ion for silicon drives the cleavage of the Si-O bond. The following is a general protocol for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether using the related tetra-n-butylammonium fluoride (TBAF), which is expected to have similar reactivity.

General Experimental Protocol: Deprotection of a TBDMS Ether (using TBAF)

Reaction Scheme:

Materials:

-

TBDMS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: Add the 1 M solution of TBAF in THF (1.1–1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with dichloromethane. Quench the reaction by adding water. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Quantitative Data: TBAF-Mediated Deprotection of Silyl Ethers

| Silyl Ether | Substrate | Equivalents of TBAF | Solvent | Temperature (°C) | Time | Yield (%) |

| TBDMS | Primary alcohol | 1.1 | THF | 25 | 1 h | >95 |

| TBDMS | Secondary alcohol | 1.2 | THF | 25 | 2-4 h | 90-95 |

| TIPS | Primary alcohol | 1.1 | THF | 25 | 30 min | >95 |

| TES | Primary alcohol | 1.1 | THF | 0 | 15 min | >95 |

This data is representative and compiled from various sources using TBAF. Reaction times and yields are substrate-dependent.

Visualizations

Experimental Workflow for Silyl Ether Deprotection

Caption: General workflow for the deprotection of silyl ethers.

Mechanism of Phase Transfer Catalysis

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. innospk.com [innospk.com]

- 4. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. B23173.14 [thermofisher.com]

- 6. Buy Tetraethylammonium fluoride hydrate | 98330-04-2 [smolecule.com]

- 7. chembk.com [chembk.com]

Application Notes and Protocols: Tetraethylammonium Fluoride Dihydrate in Desilylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium fluoride dihydrate (TEAF·2H₂O) is a quaternary ammonium fluoride salt that serves as a source of fluoride ions for various chemical transformations.[1] In the field of organic synthesis, particularly in the context of drug development and complex molecule synthesis, the protection and deprotection of functional groups are critical steps. Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and tunable stability.[2] The cleavage of these robust silicon-oxygen bonds, a process known as desilylation, is frequently accomplished using fluoride-based reagents.[3]

While tetrabutylammonium fluoride (TBAF) is the most extensively documented reagent for this purpose, TEAF·2H₂O presents a viable alternative.[4] However, a comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative data (e.g., detailed reaction tables with substrates, times, and yields) for TEAF·2H₂O in desilylation reactions. The information available often pertains to the more commonly used TBAF or other fluoride sources like potassium fluoride.[5][6]

This document aims to provide a detailed guide on the application of TEAF·2H₂O in desilylation reactions, drawing upon the well-established principles of fluoride-mediated silyl ether cleavage and using data from analogous systems to infer its reactivity and provide practical protocols.

Mechanism of Desilylation

The desilylation of silyl ethers using a fluoride source like TEAF·2H₂O proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. The high affinity of silicon for fluorine drives the reaction, leading to the formation of a pentacoordinate silicon intermediate. This intermediate is unstable and subsequently collapses, cleaving the silicon-oxygen bond to yield the deprotected alcohol and a stable tetraethylammonium silyl fluoride byproduct.[7]

Caption: Mechanism of fluoride-induced desilylation of a silyl ether.

Data Presentation